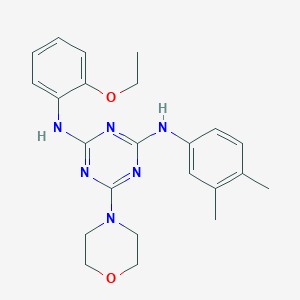

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

N2-(3,4-Dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by two aryl amine substituents at the 2- and 4-positions and a morpholine ring at the 6-position. The triazine core is a heterocyclic scaffold widely used in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions . The morpholino group enhances solubility and modulates pharmacokinetic properties, while the 3,4-dimethylphenyl and 2-ethoxyphenyl substituents influence steric and electronic interactions with biological targets. This compound is structurally analogous to kinase inhibitors and anticancer agents, as evidenced by related triazine derivatives in the literature .

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCGGRUYHPVLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C21H24N6O

- Molecular Weight : 392.46 g/mol

- CAS Number : 1179416-35-3

The compound features a triazine core structure substituted with various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N6O |

| Molecular Weight | 392.46 g/mol |

| CAS Number | 1179416-35-3 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

The anticancer activity is primarily attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that the compound effectively inhibited the growth of melanoma cells with a GI50 value of M, indicating potent activity against this cancer type .

- Another investigation highlighted its efficacy against breast cancer cell lines, showcasing a marked reduction in cell viability at concentrations as low as M.

- In Vivo Studies :

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (M) | Effect |

|---|---|---|---|

| In Vitro Antitumor | Melanoma (MALME-3M) | Growth inhibition | |

| In Vitro Antitumor | Breast Cancer | Reduced cell viability | |

| In Vivo Antitumor | Xenograft Model | N/A | Tumor volume reduction (60%) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on the aryl substituents and the presence of the morpholino group. Below is a comparative analysis with structurally similar triazine diamines:

Pharmacological and Physicochemical Properties

- Solubility : The 2-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) due to the ether oxygen’s polarity .

- The 3,4-dimethylphenyl group may enhance hydrophobic interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.